Fluoroethylcholine bromide

PET radiopharmaceutical production 18F vs 11C half-life centralized radiopharmacy distribution

Fluoroethylcholine bromide (FECh bromide) is a synthetic, fluorinated quaternary ammonium salt that serves as the unlabeled reference standard for the positron emission tomography (PET) radiotracer [18F]fluoroethylcholine ([18F]FECh). The compound mimics endogenous choline in its cellular uptake via choline transporters and subsequent phosphorylation by choline kinase, ultimately integrating into membrane phospholipids—a pathway upregulated in many cancers.

Molecular Formula C6H15BrFNO
Molecular Weight 216.09 g/mol
CAS No. 733050-47-0
Cat. No. B12753949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroethylcholine bromide
CAS733050-47-0
Molecular FormulaC6H15BrFNO
Molecular Weight216.09 g/mol
Structural Identifiers
SMILESC[N+](C)(CCO)CCF.[Br-]
InChIInChI=1S/C6H15FNO.BrH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1
InChIKeyDRXWLBAUYAQVLX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoroethylcholine Bromide (CAS 733050-47-0): Reference Standard for [18F]Fluoroethylcholine PET Tracer Development


Fluoroethylcholine bromide (FECh bromide) is a synthetic, fluorinated quaternary ammonium salt that serves as the unlabeled reference standard for the positron emission tomography (PET) radiotracer [18F]fluoroethylcholine ([18F]FECh) [1]. The compound mimics endogenous choline in its cellular uptake via choline transporters and subsequent phosphorylation by choline kinase, ultimately integrating into membrane phospholipids—a pathway upregulated in many cancers [2]. Its primary utility lies in enabling precise chromatographic identification, quantification, and quality control of the 18F-labeled product during radiopharmaceutical production, where the bromide counterion matches the halide pathway intermediates commonly used in radiosynthesis [3].

Why Fluoroethylcholine Bromide (CAS 733050-47-0) Cannot Be Replaced by Other Choline Salts or Fluorinated Analogs


Substituting fluoroethylcholine bromide with the corresponding chloride, tosylate, or the structural analog fluoromethylcholine (FCH) bromide introduces quantifiable chromatographic and biological discrepancies that invalidate its role as a reference standard. The bromide counterion pair exhibits distinct retention times in HPLC and ion-pair chromatography relative to chloride or tosylate salts, directly impacting method validation for [18F]FECh radiochemical purity analysis [1]. Furthermore, the fluoroethyl side chain confers different in vivo biodistribution and metabolic handling compared to fluoromethylcholine: [18F]FECh undergoes integration into phospholipids, whereas [18F]FCH is predominantly trapped as phosphorylated metabolite, leading to divergent organ uptake profiles—[18F]FECh shows prominent urinary bladder accumulation while [18F]FCH exhibits more favorable pelvic clearance [2]. These differences render salts and analogs non-interchangeable for quantitative analytical or pre-clinical applications.

Fluoroethylcholine Bromide (CAS 733050-47-0): Quantified Differentiation Evidence Against Closest Analogs


Radioisotope Half-Life: [18F]FECh vs. [11C]Choline – Enabling Off-Site Production and Wider Clinical Access

The radioisotope 18F (t₁/₂ = 110 min) used in [18F]fluoroethylcholine provides a substantially longer physical half-life compared to 11C (t₁/₂ = 20.38 min) employed in [11C]choline, the native choline-based PET tracer [1]. This ~5.4-fold longer half-life removes the requirement for an on-site cyclotron, enabling centralized production and regional distribution of [18F]FECh to satellite imaging facilities—a logistical advantage that [11C]choline cannot match. As the unlabeled bromide salt serves as the reference standard for [18F]FECh identity and purity testing, procurement of fluoroethylcholine bromide directly supports this decentralized clinical workflow.

PET radiopharmaceutical production 18F vs 11C half-life centralized radiopharmacy distribution

Positron Range and Spatial Resolution: [18F]FECh vs. [11C]Choline – Improved Image Sharpness for Lesion Delineation

In a direct head-to-head clinical PET study on prostate cancer patients, [18F]fluoroethylcholine provided slightly higher spatial resolution of the PET image compared to [11C]choline, attributed to the shorter positron range of 18F (mean range ~2.3 mm in water) versus 11C (mean range ~3.9 mm in water) [1]. This improved resolution aids in the delineation of small lesions and reduces partial-volume effects in pelvic imaging. The bromide salt serves as the reference standard for identity confirmation of the 18F-labeled tracer that enables this resolution gain.

PET image resolution positron range prostate cancer imaging

Automated Synthesis Yield: [18F]FECh Production vs. Historical Methods – 47±5% Non-Decay-Corrected Yield in 40 Minutes

An optimized two-step automated synthesis of [18F]fluoroethylcholine starting from 2-bromoethyl triflate (BETfO) achieves a total non-decay-corrected radiochemical yield of 47 ± 5% in only 40 minutes, with radiochemical purity >99.9% and no detectable chemical contamination of the sterile solution [1]. This represents a significant improvement over earlier published yields of 30 ± 6% (Piel et al., 2007) [2] and the initial 13% yield reported for [18F]fluoroethylation methods. The bromide salt serves as the unlabeled reference standard for the HPLC and radiometric purity assessment of the final product from this high-yield synthesis.

radiochemical yield optimization automated radiosynthesis GMP-compliant production

Tumor-to-Background Contrast: [18F]FECh vs. [11C]Choline in Hepatocellular Carcinoma – Comparable Performance with Logistical Advantage

In a paired animal model study of hepatocellular carcinoma (woodchuck model), [18F]fluoroethylcholine (FEC) and [11C]choline (CHOL) were administered and imaged during the same session. At 50 minutes post-injection, FEC provided a mean tumor-to-background contrast of 1.3, compared to 1.5 for CHOL [1]. Both tracers showed similar uptake patterns and plateaued at approximately 10 minutes post-injection. No significant difference in uptake dynamics was observed between fasted and non-fasted states. These results demonstrate that [18F]FECh, for which the bromide salt is the reference standard, performs comparably to [11C]choline in HCC detection while offering the logistical advantages of 18F labeling.

hepatocellular carcinoma imaging tumor-to-background ratio choline PET tracer comparison

Optimized Procurement and Application Scenarios for Fluoroethylcholine Bromide (CAS 733050-47-0)


Radiopharmaceutical Quality Control: HPLC and Identity Confirmation of [18F]Fluoroethylcholine Batches

Fluoroethylcholine bromide is employed as the unlabeled reference standard for HPLC-based radiochemical purity and identity testing of [18F]FECh injection solutions prior to clinical release. The compound's identical chemical structure (minus the 18F label) and bromide counterion ensure co-elution and accurate quantification. Vendors provide Certificates of Analysis including 1H-NMR and HPLC spectra for each shipment, supporting GMP-compliant documentation [1]. The high radiochemical purity achievable with modern automated syntheses (>99.9% [2]) necessitates a similarly high-purity reference material for accurate impurity profiling.

Pre-Clinical Cancer Metabolism Studies: Tracer Development and Validation for Choline Kinase Imaging

The bromide salt serves as the authentic standard for developing and validating in vitro assays measuring choline kinase activity and [18F]FECh uptake in cancer cell lines. The compound's demonstrated metabolic pathway—active transport, phosphorylation by choline kinase, and integration into phospholipids [3]—makes it the appropriate calibration standard for quantifying tracer accumulation and phosphorylation rates in prostate, brain, and hepatocellular carcinoma cells. The comparable phosphorylation efficiency of [3H]FECh relative to [3H]choline in tumor cells [4] confirms that the fluoroethyl analog faithfully reports on choline metabolism.

Centralized Radiopharmacy Production: Supporting Multi-Site [18F]FECh Distribution Networks

The 110-minute half-life of 18F [5] enables centralized production of [18F]FECh with distribution to multiple satellite PET centers within a 2-3 hour transport radius. Each satellite facility requires the bromide reference standard for on-site quality control verification before patient administration. The optimized automated synthesis yielding 47 ± 5% non-decay-corrected product in 40 minutes [2] makes centralized production economically viable, driving demand for the bromide reference standard at both the production hub and receiving clinical sites.

Comparative Tracer Research: Head-to-Head Evaluation of 18F-Labeled Choline Analogs

In studies comparing fluoromethylcholine (FCH), fluoroethylcholine (FECh), and fluoropropylcholine, the bromide salt of FECh is essential as the identity standard for distinguishing these structurally similar analogs. The microfluidic synthesis platform achieving 22-54% decay-corrected yields across all three analogs [6] demonstrates the need for compound-specific reference materials. The distinct biodistribution profile of FECh—characterized by rapid blood clearance (peak tumor uptake at 1.5 min, sustained for 60 min) and urinary excretion [3]—differentiates it from FCH, which shows less bladder accumulation and is preferred for pelvic imaging [7], underscoring the importance of using the correct reference standard for each analog.

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